molecular formula C21H17FN4O B11190130 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11190130
M. Wt: 360.4 g/mol
InChI Key: CWARCWGWSFEGTE-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a fluorophenyl group, and a tetrahydroindazole core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative. The final step involves the cyclization of the intermediate compounds to form the tetrahydroindazole ring, which can be achieved under basic conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. Solvent selection and recycling, as well as waste management, are crucial considerations in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole or indazole rings, leading to partially or fully reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl group and the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. Its fluorinated phenyl group can impart desirable properties like increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzimidazole moiety may participate in hydrogen bonding with the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzimidazol-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the fluorophenyl group, which may reduce its binding affinity and reactivity.

    6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the benzimidazole moiety, potentially altering its biological activity and chemical reactivity.

    1-(1H-benzimidazol-2-yl)-6-phenyl-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but without the fluorine atom, which can affect its chemical properties and interactions.

Uniqueness

The presence of both the benzimidazole and fluorophenyl groups in 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one makes it unique. These groups contribute to its high reactivity, potential biological activity, and versatility in various applications. The fluorine atom, in particular, can enhance the compound’s stability and binding interactions, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H17FN4O/c1-12-20-18(10-14(11-19(20)27)13-6-8-15(22)9-7-13)26(25-12)21-23-16-4-2-3-5-17(16)24-21/h2-9,14H,10-11H2,1H3,(H,23,24)

InChI Key

CWARCWGWSFEGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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